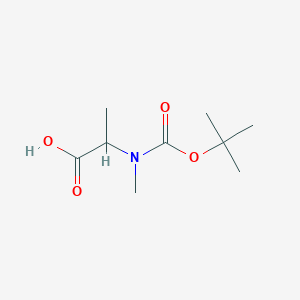

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHQXRIIQSTJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237961 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13734-31-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl](methyl)amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid, a valuable N-methylated amino acid derivative commonly utilized in peptide synthesis and drug discovery. This document details the synthetic pathway, experimental protocols, quantitative data, and safety considerations associated with the preparation of this compound, also known as N-Boc-N-methyl-L-alanine.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing with the readily available amino acid, L-alanine. The first step involves the protection of the primary amine of L-alanine with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-L-alanine is then subjected to N-methylation to yield the final product.

Experimental Protocols

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine

This procedure details the protection of the amino group of L-alanine using di-tert-butyl dicarbonate.

Materials:

-

L-Alanine

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Petroleum ether

-

4 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of L-alanine (10.00 g, 112.24 mmol) in 56 mL of water, add sodium hydroxide (6.73 g, 168.36 mmol) at 0°C.

-

To this solution, add 56 mL of THF followed by the dropwise addition of di-tert-butyl dicarbonate (31.85 g, 145.91 mmol).

-

The resulting solution is stirred at room temperature for 17 hours.

-

The reaction mixture is then extracted twice with 100 mL portions of petroleum ether.

-

The aqueous layer is acidified to a pH of 1 with a 4 M HCl aqueous solution.

-

The acidified aqueous layer is extracted four times with 100 mL portions of ethyl acetate.

-

The combined organic phases are washed with 100 mL of saturated brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the product.[1]

Step 2: Synthesis of this compound

This protocol describes the N-methylation of N-Boc-L-alanine using sodium hydride and methyl iodide.

Materials:

-

N-(tert-Butoxycarbonyl)-L-alanine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Isopropyl alcohol

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-L-alanine in anhydrous THF (a recommended starting concentration is approximately 20 mL of THF per gram of sodium hydride to be used).

-

Cool the solution in an ice bath.

-

Add methyl iodide (a 5 to 10-fold molar excess is recommended).

-

Carefully add sodium hydride (a 5 to 10-fold molar excess, accounting for the 60% dispersion) in small portions over several hours, allowing for the cessation of bubbling between additions.

-

Once the addition of sodium hydride is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the dropwise addition of isopropyl alcohol until bubbling ceases.

-

Add a few milliliters of water dropwise to ensure the complete quenching of sodium hydride.

-

Reduce the volume of the reaction mixture by approximately 80% using a rotary evaporator.

-

Acidify the remaining aqueous solution to a pH of 2-3 using 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Wash the combined organic layers with saturated brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the final product.[2]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yields

| Step | Reaction | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Boc Protection | L-Alanine | (Boc)₂O, NaOH | THF, H₂O | 20 | 17 | ~100[1] |

| 2 | N-Methylation | N-Boc-L-alanine | NaH, CH₃I | THF | 20 | ~12-16 | ~80* |

*Yield reported for a similar N-methylation of a Boc-protected serine derivative.

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |

| N-Boc-L-alanine | C₈H₁₅NO₄ | 189.21 | 78-82 | 9.95 (br. s, 1H), 5.19-5.18 (d, J=5.5 Hz, 1H), 4.32-4.31 (m, 1H), 1.41 (s, 9H), 1.41-1.39 (d, J=7.8 Hz, 3H)[1] |

| This compound | C₉H₁₇NO₄ | 203.24 | 90 | Data not available in the search results. |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical workflow of the synthesis and the key chemical transformations.

Safety Considerations

Several reagents used in this synthesis are hazardous and require careful handling in a controlled laboratory environment.

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It can cause severe skin burns and eye damage. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from water and sources of ignition. Wear appropriate personal protective equipment (PPE), including flame-retardant gloves and clothing, and eye protection.

-

Methyl Iodide (CH₃I): A toxic and volatile liquid. It is a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate gloves and eye protection.

-

Di-tert-butyl dicarbonate ((Boc)₂O): A flammable solid and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): Corrosive materials. Handle with appropriate PPE, including gloves and safety glasses.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-N-methyl-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-N-methyl-alanine (Boc-N-methyl-alanine) is a crucial N-methylated amino acid derivative extensively utilized in peptide synthesis and drug discovery. The incorporation of an N-methyl group into a peptide backbone can significantly alter its conformational properties, metabolic stability, and biological activity. This guide provides a comprehensive overview of the core physicochemical properties of Boc-N-methyl-alanine, detailed experimental protocols for their determination, and a visualization of its primary application in solid-phase peptide synthesis (SPPS).

Core Physicochemical Properties

The physicochemical properties of Boc-N-methyl-alanine are fundamental to its application in synthesis and drug design. The following tables summarize the key quantitative data for the L- and D-enantiomers of Boc-N-methyl-alanine, with Boc-L-alanine included for comparative context.

Table 1: General and Structural Properties

| Property | Boc-N-methyl-L-alanine | Boc-N-methyl-D-alanine | Boc-L-alanine |

| Synonyms | Boc-N-Me-L-Ala-OH, (2S)-2-{--INVALID-LINK--amino}propanoic acid | Boc-N-Me-D-Ala-OH, (2R)-2-{--INVALID-LINK--amino}propanoic acid | Boc-Ala-OH, N-(tert-Butoxycarbonyl)-L-alanine |

| CAS Number | 16948-16-6[1][2] | 19914-38-6 | 15761-38-3 |

| Molecular Formula | C₉H₁₇NO₄[1][2] | C₉H₁₇NO₄ | C₈H₁₅NO₄ |

| Molecular Weight | 203.24 g/mol [2][3] | 203.24 g/mol | 189.21 g/mol |

| Appearance | White to off-white powder[1] | Not specified | White to off-white crystalline powder |

| InChI Key | VLHQXRIIQSTJCQ-LURJTMIESA-N | VLHQXRIIQSTJCQ-GSVOUGTGSA-N | QVHJQCGUWFKTSE-YFKPBYRVSA-N |

| SMILES | C--INVALID-LINK--N(C)C(=O)OC(C)(C)C | C--INVALID-LINK--N(C)C(=O)OC(C)(C)C | CC(C(=O)O)NC(=O)OC(C)(C)C |

Table 2: Physicochemical Data

| Property | Boc-N-methyl-L-alanine | Boc-N-methyl-D-alanine | Boc-L-alanine |

| Melting Point (°C) | 88-94[1] | Not specified | 79-83 |

| Boiling Point (°C) | 296.3 ± 19.0 (Predicted)[3] | Not specified | 320.9 ± 25.0 (Predicted) |

| Optical Rotation ([α]D) | -29° to -32° (c=1 in EtOH)[1] | Not specified | -24° to -26° (c=2 in AcOH) |

| pKa | 4.03 ± 0.10 (Predicted)[3] | Not specified | 4.06 ± 0.10 (Carboxyl, Predicted) |

| Solubility | Enhanced stability and solubility due to Boc group[1] | Enhanced stability and solubility due to Boc group | Soluble in water, THF |

| Purity | ≥ 99% (HPLC, Chiral purity)[1] | Not specified | ≥ 98% |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination of the physicochemical properties of Boc-N-methyl-alanine.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method utilizes a digital melting point apparatus.[4]

Apparatus:

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry Boc-N-methyl-alanine is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the ground sample, and the tube is inverted and tapped on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement:

-

A rapid heating rate (e.g., 10-20 °C/min) is used for an initial approximate melting point determination.

-

For an accurate measurement, a new sample is heated to a temperature about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

Measurement of Optical Rotation

Principle: Chiral molecules, such as the enantiomers of Boc-N-methyl-alanine, rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound and is measured using a polarimeter.[3][5][6]

Apparatus:

-

Polarimeter

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter sample cell (e.g., 1 dm)

-

Solvent (e.g., Ethanol)

Procedure:

-

Solution Preparation: An accurately weighed sample of Boc-N-methyl-L-alanine (e.g., 100 mg) is dissolved in a suitable solvent (e.g., ethanol) in a volumetric flask, and the volume is made up to the mark. The concentration (c) in g/mL is calculated.

-

Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The sample cell is filled with the pure solvent, ensuring no air bubbles are present, and placed in the polarimeter. The instrument is then zeroed.[3]

-

Sample Measurement: The sample cell is rinsed and filled with the prepared solution of Boc-N-methyl-L-alanine. The observed rotation (α) is measured. The temperature (T) and the wavelength of the light source (typically the sodium D-line, 589 nm) are recorded.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which an ionizable group is half-protonated and half-deprotonated. For Boc-N-methyl-alanine, the pKa of the carboxylic acid group can be determined by acid-base titration.[1]

Apparatus:

-

pH meter with a combination electrode

-

Burette (50 mL)

-

Beaker (100 mL)

-

Magnetic stirrer and stir bar

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

Procedure:

-

Sample Preparation: A known amount of Boc-N-methyl-alanine is dissolved in a known volume of deionized water in a beaker.

-

Titration Setup: The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the bulb is fully covered and does not touch the stir bar.

-

Initial pH: The initial pH of the amino acid solution is recorded.

-

Titration: The standardized NaOH solution is added in small increments (e.g., 0.5 mL) from the burette. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.

-

Data Analysis:

-

A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).

-

The equivalence point is determined from the steepest part of the curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

-

Application in Peptide Synthesis

Boc-N-methyl-alanine is a key building block in Boc-based solid-phase peptide synthesis (SPPS). The N-methyl group provides conformational constraints and resistance to enzymatic degradation in the resulting peptides.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a single cycle for the incorporation of a Boc-N-methyl-alanine residue into a growing peptide chain on a solid support.

Caption: A single cycle of Boc-SPPS for the incorporation of a Boc-N-methyl-alanine residue.

Conclusion

Boc-N-methyl-alanine is a valuable synthetic tool in the fields of peptide chemistry and drug development. Its unique physicochemical properties, conferred by the N-methyl and Boc groups, allow for the synthesis of peptides with enhanced stability and tailored biological activities. A thorough understanding of its properties and the experimental methods for their characterization is crucial for its effective application in research and development.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Boc-N-methyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Boc-N-methyl-L-alanine. Due to the limited availability of a publicly, fully assigned spectrum for this specific compound, this guide presents an educated estimation of the ¹H NMR spectral data based on analogous compounds. This guide also includes a detailed experimental protocol for acquiring the spectrum and a structural diagram with proton assignments to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for Boc-N-methyl-L-alanine in a typical deuterated solvent such as chloroform-d (CDCl₃). These predictions are based on the known spectral data of similar molecules, including Boc-L-alanine and other N-methylated amino acids.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Justification for Estimation |

| Hα | ~4.5 - 4.7 | Quartet (q) | 1H | ~7.0 | The α-proton of alanine typically appears in this region. N-methylation can cause a slight downfield shift compared to the non-methylated analogue. |

| CH₃ (Alanine) | ~1.4 - 1.5 | Doublet (d) | 3H | ~7.0 | The methyl group of the alanine residue is coupled to the α-proton, resulting in a doublet. |

| N-CH₃ | ~2.8 - 3.0 | Singlet (s) | 3H | N/A | The N-methyl group is a singlet as it has no adjacent protons to couple with. Its chemical shift is characteristic for N-methyl groups on amino acids. |

| Boc (t-butyl) | ~1.45 | Singlet (s) | 9H | N/A | The nine equivalent protons of the tert-butyl group of the Boc protecting group typically appear as a sharp singlet in this upfield region. |

| COOH | ~9.0 - 12.0 | Broad Singlet (br s) | 1H | N/A | The carboxylic acid proton is typically broad and can have a wide chemical shift range depending on concentration and solvent. |

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of Boc-N-methyl-L-alanine with the different protons labeled to correspond with the data in the table above.

Caption: Structure of Boc-N-methyl-L-alanine with proton assignments.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring the ¹H NMR spectrum of Boc-N-methyl-L-alanine.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of Boc-N-methyl-L-alanine.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

NMR Instrument Setup and Data Acquisition

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.

-

Insertion: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of approximately 12-15 ppm is typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans.

-

Acquisition Time: An acquisition time of 2-4 seconds.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm). If an internal standard like tetramethylsilane (TMS) is used, reference its signal to 0 ppm.

-

Integration: Integrate the signals to determine the relative ratios of the protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: Workflow for ¹H NMR analysis of Boc-N-methyl-L-alanine.

Crystal Structure of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic Acid: A Technical Overview

Despite a comprehensive search of chemical databases and scientific literature, the specific crystal structure of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid, also known as N-Boc-N-methyl-alanine, has not been publicly reported. No crystallographic data, such as unit cell dimensions or space group, is available in open-access repositories like the Cambridge Crystallographic Data Centre (CCDC) or detailed in published research.

This guide provides information on a closely related structure, that of tert-butyl N-[1-(allylaminocarbonyl)ethyl]carbamate, an allylamide derivative of Boc-L-alanine. Additionally, it outlines general experimental protocols for the synthesis and crystallization of N-Boc-N-methyl-amino acids, which would be foundational steps in determining the crystal structure of the title compound. A generalized workflow for small molecule crystal structure determination is also presented.

Crystallographic Data of a Related Structure: tert-butyl N-[1-(allylaminocarbonyl)ethyl]carbamate

To provide an example of the type of data expected from a crystallographic study, the data for tert-butyl N-[1-(allylaminocarbonyl)ethyl]carbamate is summarized below. This compound shares the core Boc-protected alanine structure.

| Parameter | Value[1] |

| Chemical Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.774(2) |

| b (Å) | 14.939(2) |

| c (Å) | 18.376(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2678.9(7) |

| Z | 8 |

| Temperature (K) | 291(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Experimental Protocols

The following sections detail generalized procedures for the synthesis of N-Boc-N-methyl-alanine and the crystallization of Boc-protected amino acids, based on established chemical literature.

Synthesis of N-Boc-N-methyl-L-alanine

A common method for the N-methylation of Boc-protected amino acids involves the use of a methylating agent in the presence of a base.[2]

Materials:

-

N-Boc-L-alanine

-

Iodomethane (CH₃I)

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

Aqueous citric acid

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

N-Boc-L-alanine (1 equivalent) and iodomethane (10 equivalents) are dissolved in anhydrous THF under a nitrogen atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (10 equivalents) is added portion-wise to the stirred solution.

-

The reaction mixture is maintained at 0 °C and then allowed to warm to room temperature, stirring for 24 hours.

-

Upon completion, the reaction is diluted with diethyl ether and quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are acidified to pH 3 with an aqueous citric acid solution and then extracted with ethyl acetate.

-

The combined ethyl acetate extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Crystallization of Boc-Amino Acids

Obtaining single crystals suitable for X-ray diffraction is a critical step. A general approach for the crystallization of Boc-protected amino acids that are oils or difficult to crystallize solids involves seeding.[3]

Materials:

-

Crude N-Boc-N-methyl-alanine (as an oil or amorphous solid)

-

Small amount of pure, crystalline N-Boc-N-methyl-alanine (seed crystals)

-

An appropriate solvent system (e.g., diethyl ether, n-hexane, or a mixture like ethanol/water)

Procedure:

-

The crude N-Boc-N-methyl-alanine oil is weighed.

-

A small percentage by weight (e.g., 0.5-1.0%) of seed crystals of the same compound are added to the oil.

-

The mixture is left to stand at room temperature for a period, allowing the oil to solidify completely.

-

An appropriate anti-solvent, such as n-hexane or diethyl ether, is added to the resulting solid.

-

The solid is triturated (beaten) in the anti-solvent at room temperature for a few hours to encourage the formation of a crystalline powder and remove impurities.

-

The crystalline solid is collected by filtration and dried under reduced pressure.

-

For single-crystal growth, slow evaporation of a solution of the purified compound in a suitable solvent (e.g., ethyl acetate) can be attempted.

Generalized Workflow for Crystal Structure Determination

The process of determining the crystal structure of a small molecule like N-Boc-N-methyl-alanine follows a well-defined path from synthesis to structural analysis.

References

A Technical Guide to Commercial Sourcing and Quality Control of Enantiopure Boc-N-methyl-alanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers, synthesis, purification, and quality control of enantiopure Boc-N-methyl-L-alanine and Boc-N-methyl-D-alanine. This critical reagent is a valuable building block in peptide synthesis and drug discovery, where the stereochemistry of amino acid derivatives is paramount for the efficacy and safety of the final therapeutic candidates.

Commercial Suppliers of Enantiopure Boc-N-methyl-alanine

A variety of chemical suppliers offer enantiopure forms of Boc-N-methyl-alanine. The selection of a suitable supplier is a critical step for researchers and drug development professionals, with key considerations including enantiomeric purity, chemical purity, available quantities, and cost. The following tables summarize the offerings for both the L- and D-enantiomers from several prominent suppliers.

Boc-N-methyl-L-alanine

| Supplier | Product Number | CAS Number | Purity | Price (USD) | Quantity |

| Thermo Scientific Chemicals | 442930050 | 16948-16-6 | 99% | 223.65 | 5 g |

| Chem-Impex | 06465 | 16948-16-6 | ≥ 99% (HPLC, Chiral purity) | Inquire | Inquire |

| Sigma-Aldrich | 15549 | 16948-16-6 | ≥ 99.0% (TLC) | Inquire | Inquire |

| Biosynth | FB18975 | 16948-16-6 | Inquire | Inquire | Inquire |

| A.B.ENTERPRISES | N/A | 16948-16-6 | Inquire | ~10.18/kg (converted from INR) | Bulk |

Boc-N-methyl-D-alanine

| Supplier | Product Number | CAS Number | Purity | Price (EUR) | Quantity |

| Chem-Impex | 06466 | 19914-38-6 | ≥ 98% (HPLC) | Inquire | Inquire |

| CymitQuimica | 10-F040541 | 19914-38-6 | 95% | 9.00 | 1g |

| CymitQuimica | 10-F040541 | 19914-38-6 | 95% | 14.00 | 5g |

| CymitQuimica | 10-F040541 | 19914-38-6 | 95% | 20.00 | 10g |

| CymitQuimica | 10-F040541 | 19914-38-6 | 95% | 31.00 | 25g |

| CymitQuimica | 10-F040541 | 19914-38-6 | 95% | 86.00 | 100g |

| CymitQuimica | 10-F040541 | 19914-38-6 | 95% | 344.00 | 500g |

Synthesis and Purification of Enantiopure Boc-N-methyl-alanine

The synthesis of enantiopure Boc-N-methyl-alanine typically involves two key stages: the protection of the amino group of N-methyl-alanine with a tert-butyloxycarbonyl (Boc) group, and the resolution of the resulting racemic mixture to isolate the desired enantiomer.

A general workflow for this process is illustrated below:

A Technical Guide to N-Boc-N-methyl-alanine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-alanine is a protected, non-proteinogenic amino acid that serves as a critical building block in modern peptide synthesis and medicinal chemistry. The incorporation of an N-methyl group on the α-amine of alanine offers significant advantages in the design of peptide-based therapeutics. This modification enhances metabolic stability by providing steric hindrance against enzymatic degradation, increases cell permeability by reducing the hydrogen-bonding capacity of the amide backbone, and can lock the peptide into a bioactive conformation, potentially improving its affinity and selectivity for its target.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of N-Boc-N-methyl-alanine, with a focus on its role in drug development.

Physicochemical and CAS Number Information

N-Boc-N-methyl-alanine exists as two enantiomers, L and D, and as a racemic mixture. The CAS numbers and key physicochemical properties are summarized in the table below.

| Property | N-Boc-N-methyl-L-alanine | N-Boc-N-methyl-D-alanine | N-Boc-N-methyl-DL-alanine |

| CAS Number | 16948-16-6[2][3][4] | 19914-38-6[5] | Not Available |

| Molecular Formula | C₉H₁₇NO₄[2][3][4] | C₉H₁₇NO₄[5] | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol [2][4] | 203.2 g/mol [5] | 203.24 g/mol |

| Appearance | White to off-white powder or crystal[3] | - | - |

| Melting Point | 88-94 °C[3] | 78-87 °C[5] | - |

| Optical Rotation [α]D | -29.0° to -32.0° (c=1 in ethanol) | +32° ± 2° (c=1.127 in MeOH) at 25°C[5] | Not Applicable |

| Purity | ≥98% (GC, Neutralization titration), ≥99% (HPLC)[3] | ≥98% (HPLC)[5] | - |

| IUPAC Name | (2S)-2-{--INVALID-LINK--amino}propanoic acid[2] | (2R)-2-{--INVALID-LINK--amino}propanoic acid | (2RS)-2-{--INVALID-LINK--amino}propanoic acid |

Synthesis of N-Boc-N-methyl-alanine

The synthesis of N-Boc-N-methyl-alanine is typically achieved through the N-methylation of the corresponding N-Boc-alanine. A general and widely used laboratory-scale protocol involves the use of a strong base, such as sodium hydride, to deprotonate the amide nitrogen, followed by quenching with an electrophilic methyl source, typically methyl iodide.

Experimental Protocol: N-methylation of N-Boc-L-alanine

Materials:

-

N-Boc-L-alanine

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Deionized water

-

Saturated aqueous citric acid solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-L-alanine (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add methyl iodide (10 equivalents).

-

Carefully add sodium hydride (10 equivalents of pure NaH) portion-wise to the stirred solution over a period of several hours. Vigorous gas evolution (hydrogen) will be observed.[6]

-

After the addition of sodium hydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours.

-

Upon completion of the reaction (monitored by TLC), cool the mixture again to 0 °C and cautiously quench the excess sodium hydride by the dropwise addition of isopropyl alcohol, followed by deionized water.

-

Dilute the mixture with diethyl ether and water. Separate the organic layer, and adjust the aqueous layer to pH 3 with a saturated aqueous citric acid solution.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-N-methyl-L-alanine.

Note: This protocol is a general guideline and may require optimization based on the specific scale and laboratory conditions. The use of excess sodium hydride and methyl iodide is common to drive the reaction to completion.

Workflow for the Synthesis of N-Boc-N-methyl-alanine

Caption: Workflow for the chemical synthesis of N-Boc-N-methyl-alanine.

Applications in Peptide Synthesis and Drug Development

N-Boc-N-methyl-alanine is a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting group is stable under the basic conditions used for Fmoc deprotection, making it suitable for orthogonal protection strategies.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Experimental Protocol: Manual Boc-Chemistry SPPS

This protocol outlines the general steps for incorporating N-Boc-N-methyl-alanine into a peptide sequence using Boc-chemistry on a PAM resin.

-

Resin Swelling: Swell the Leu-OCH₂-Pam-resin in N,N-dimethylformamide (DMF).

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid using neat trifluoroacetic acid (TFA).

-

Neutralization: Neutralize the resin with a solution of N,N-diisopropylethylamine (DIEA) in DMF.

-

Coupling:

-

Dissolve N-Boc-N-methyl-L-alanine (4 equivalents) in DMF.

-

Add a coupling reagent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or 2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) (4 equivalents) and DIEA (4 equivalents) to activate the carboxylic acid.

-

Add the activated amino acid solution to the resin and agitate.

-

-

Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF) with a scavenger such as p-cresol.

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Case Study: Auristatins in Antibody-Drug Conjugates (ADCs)

A prominent application of N-methylated amino acids, including derivatives of N-Boc-N-methyl-alanine, is in the synthesis of auristatins.[7] Auristatins are highly potent cytotoxic agents that are analogues of the natural product dolastatin 10.[7] Due to their extreme toxicity, they are not suitable for systemic administration alone. However, when conjugated to monoclonal antibodies that target tumor-specific antigens, they form highly effective antibody-drug conjugates (ADCs). The N-methyl groups in auristatins, such as in Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), contribute to their conformational rigidity and proteolytic stability, which are crucial for their potent anti-cancer activity.[7] The primary mechanism of action of auristatins is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7]

Signaling Pathway: Inhibition of Tubulin Polymerization by Auristatin-Containing Peptides

Caption: Mechanism of action of auristatin-containing peptides.

Conclusion

N-Boc-N-methyl-alanine is a cornerstone in the synthesis of modified peptides with enhanced therapeutic potential. Its ability to confer proteolytic resistance, improve cell permeability, and constrain peptide conformation makes it an invaluable tool for medicinal chemists and drug developers. The well-established synthetic protocols for its preparation and incorporation into peptides, coupled with its proven utility in potent anti-cancer agents like auristatins, underscore its significance in the ongoing quest for more effective and stable peptide-based drugs. This guide provides a foundational understanding for researchers to effectively utilize N-Boc-N-methyl-alanine in their synthetic and drug discovery endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Boc-N-methyl-L-alanine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Boc-N-Methyl-L-Alanine cas 16948-16-6 [minglangchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Boc-N-methyl-L-alanine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-N-methyl-L-alanine (Boc-N-methyl-L-alanine), a crucial building block in peptide synthesis and drug discovery. Understanding its solubility is paramount for efficient reaction setup, purification, and formulation development.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For protected amino acids like Boc-N-methyl-L-alanine, solubility is influenced by several factors including the nature of the solvent (polarity, hydrogen bonding capability), temperature, and the physicochemical properties of the amino acid derivative itself. The presence of the lipophilic tert-butoxycarbonyl (Boc) protecting group generally increases solubility in organic solvents compared to the parent amino acid.[1]

Qualitative Solubility Data

While precise quantitative solubility data for Boc-N-methyl-L-alanine is not extensively documented in publicly available literature, qualitative assessments have been reported. These findings are summarized in the table below.

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |

| Ethanol | Slightly Soluble[2] |

| Methanol | Slightly Soluble[2] |

Note: "Slightly soluble" indicates that a small amount of the compound will dissolve in the solvent. For practical applications, this suggests that while these solvents can be used, larger volumes may be required to dissolve substantial quantities of the material. For applications requiring high concentrations, solvent screening and optimization are recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of Boc-N-methyl-L-alanine in a given organic solvent. This method is adapted from standard laboratory practices for solubility assessment of amino acid derivatives.[3][4]

Objective: To determine the saturation solubility of Boc-N-methyl-L-alanine in a specific organic solvent at a controlled temperature.

Materials:

-

Boc-N-methyl-L-alanine (solid, high purity)

-

Solvent of interest (e.g., acetonitrile, dichloromethane, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Boc-N-methyl-L-alanine to a series of vials. The excess is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet any remaining undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet.

-

Dilute the collected supernatant with a suitable solvent (often the same solvent or a mobile phase component for HPLC) in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method:

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of Boc-N-methyl-L-alanine by comparing the peak area to a pre-established calibration curve. The calibration curve should be prepared using standard solutions of known concentrations.

-

-

UV-Vis Spectrophotometry Method:

-

Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for Boc-N-methyl-L-alanine.

-

Calculate the concentration using the Beer-Lambert law (A = εbc), based on a previously determined molar absorptivity (ε) or a calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

References

The Critical Role of N-Methylated Amino Acids: A Technical Guide to Discovery, Significance, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylation of amino acids, a subtle yet profound modification, represents a critical area of study in biology and medicinal chemistry. This alteration, where a methyl group is added to the nitrogen atom of an amino acid or peptide backbone, confers remarkable pharmacological advantages. It enhances proteolytic stability, improves membrane permeability, and increases oral bioavailability, transforming biologically active peptides into viable drug candidates. This guide provides an in-depth exploration of the discovery of N-methylated amino acids, their biological significance, the enzymatic machinery governing their formation, and their pivotal role in modern drug development. Detailed experimental protocols for their synthesis and analysis are provided, alongside quantitative data and visual workflows to offer a comprehensive technical resource for professionals in the field.

Discovery and Natural Occurrence

The concept of N-methylated amino acids dates back to early 20th-century chemistry, but their biological importance has been a subject of escalating interest. The simplest N-methylated amino acid, sarcosine (N-methylglycine), is a naturally occurring derivative found in various biological tissues and is an intermediate in the metabolism of choline to glycine.[1] Similarly, N-methylated versions of other amino acids are found in a wide array of natural products, including antibiotics, antifungals, and immunosuppressants like Cyclosporin A.[2] The prevalence of this modification in potent natural molecules hinted at its significant role in conferring advantageous biological and pharmacokinetic properties. These natural scaffolds have inspired medicinal chemists to employ N-methylation as a strategy to optimize peptide-based therapeutics.

Significance in Biological Systems and Drug Development

The incorporation of N-methylated amino acids into a peptide backbone has profound effects on its structure and function. This modification is a cornerstone of peptidomimetic design, aiming to overcome the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low oral availability.[3][4]

Enhanced Pharmacokinetic Properties

N-methylation dramatically improves the drug-like properties of peptides:

-

Proteolytic Stability : The addition of a methyl group to the amide nitrogen provides steric hindrance, shielding the adjacent peptide bond from cleavage by proteases.[4][5] This significantly extends the in-vivo half-life of the peptide. A single N-methyl group can reduce proteolysis over a four-residue window.[5]

-

Membrane Permeability and Oral Bioavailability : By replacing a hydrogen bond donor (the amide N-H) with a non-polar methyl group, N-methylation reduces the molecule's overall polarity and hydrogen bonding capacity.[4][6] This increased lipophilicity facilitates passive diffusion across cellular membranes, a critical step for intestinal absorption and oral bioavailability.[7][8][9]

-

Conformational Control : The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, often favoring specific secondary structures like β-turns.[4] This can lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.

The quantitative impact of N-methylation is substantial, as illustrated in the tables below.

Table 1: Impact of N-Methylation on Peptide Proteolytic Stability

| Peptide Sequence (G-protein-binding peptide) | Modification | Protease | Half-life (t½) | Fold Increase in Stability |

| DKLYWWEFL | Non-methylated | Trypsin | ~2.5 min | - |

| D(N-Me)KLYWWEFL | N-methylated Aspartate | Trypsin | 3 h | 72 |

| DK(N-Me)LYWWEFL | N-methylated Lysine | Trypsin | > 42 h | > 1000 |

| DKLYWW(N-Me)EFL | N-methylated Leucine | Trypsin | > 42 h | > 1000 |

| DKLYW(N-Me)WEFL | N-methylated Tyrosine | Trypsin | > 42 h | > 1000 |

| Data sourced from a study on N-methyl scanning mutagenesis.[5] |

Table 2: Impact of N-Methylation on Peptide Oral Bioavailability

| Parent Peptide | Modification | Molecular Mass (Da) | Oral Bioavailability (F%) in Rat | Reference |

| cyclo(-PFwKTF-) | Non-methylated | - | Not bioavailable | [10] |

| cyclo(-Pro-Phe-NMe-D-Trp-NMe-Lys-Thr-NMe-Phe-) | Tri-N-methylated analog | - | 10% | [10][11] |

| Cyclic Hexapeptide | Tri-N-methylated analog | 755 | 28% | [7][8] |

Role in Protein Function and Signaling

Beyond synthetic peptides, N-methylation is a vital post-translational modification that regulates the function of endogenous proteins. This process is catalyzed by a class of enzymes known as methyltransferases, which use S-adenosylmethionine (SAM) as the universal methyl donor.[12]

-

N-Terminal Methylation : The α-amino group of a protein's N-terminus can be methylated by N-terminal methyltransferases (NTMTs).[12][13] This modification is implicated in a host of cellular processes, including protein-protein and protein-DNA interactions, regulation of protein stability, DNA damage repair, and faithful chromosome segregation.[12][13][14] For example, Nα-methylation of the Ran guanine nucleotide exchange factor (RCC1) is crucial for its interaction with chromatin.[12]

-

Histone Methylation : The methylation of lysine and arginine residues on the N-terminal tails of histone proteins is a cornerstone of epigenetic regulation.[15][16] Catalyzed by histone methyltransferases (KMTs and PRMTs), these modifications act as docking sites for "reader" proteins that interpret the "histone code," leading to changes in chromatin structure and either activation or repression of gene transcription.[15][17][18] For instance, trimethylation of histone H3 at lysine 9 (H3K9me3) is a well-established mark for transcriptional silencing.[16][18]

Key Experimental Methodologies

The synthesis and analysis of N-methylated peptides require specialized protocols to handle the steric hindrance introduced by the methyl group and to accurately characterize the final product.

Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

Incorporating N-methylated amino acids into a peptide chain via SPPS is challenging due to the difficulty of coupling an amino acid to the sterically hindered secondary amine of the N-methylated residue.[19][20] The use of potent coupling reagents is essential. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly effective for this purpose.[20][21][22]

Protocol: Coupling of an Fmoc-N-Methyl Amino Acid using HATU

-

Scope: This protocol describes a single coupling cycle for adding an Fmoc-N-methyl amino acid to a peptide-resin with a free N-terminal amine on a 0.1 mmol scale.

-

Materials:

-

Procedure:

-

Resin Preparation: If starting a new cycle, perform Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[21]

-

Activation Mixture Preparation: In a separate vial, dissolve the Fmoc-N-methyl amino acid (4 eq.) and HATU (4 eq.) in a minimal volume of DMF.[20][23]

-

Activation: Add DIEA (8 eq.) to the activation mixture. Allow the mixture to pre-activate for 1-5 minutes at room temperature.[20][21]

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.[21][23]

-

Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. The coupling to or from an N-methylated residue is significantly slower than standard couplings and may require extended reaction times or a second coupling.[21]

-

Monitoring (Optional but Recommended): Perform a Bromophenol Blue test to monitor the reaction progress. A yellow color indicates a complete reaction (no free secondary amine), while a blue or green color indicates an incomplete coupling.[20]

-

Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.[21]

-

Continuation: The resin is now ready for the next Fmoc deprotection and coupling cycle.

-

Analysis: LC-MS/MS for Characterization and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for the analysis of N-methylated peptides due to its high sensitivity, specificity, and accuracy.[] It confirms the correct mass and provides sequence information through fragmentation analysis.

Protocol: General LC-MS/MS Analysis of a Purified N-Methylated Peptide

-

Scope: This protocol outlines the general steps for confirming the identity and purity of a synthesized and purified N-methylated peptide.

-

Materials:

-

Purified peptide sample

-

Water (LC-MS grade) with 0.1% Formic Acid (Mobile Phase A)

-

Acetonitrile (LC-MS grade) with 0.1% Formic Acid (Mobile Phase B)

-

LC-MS/MS system with an Electrospray Ionization (ESI) source

-

C18 reversed-phase analytical column

-

-

Procedure:

-

Sample Preparation: Dissolve the purified peptide in an appropriate solvent, typically Mobile Phase A or a mixture of A and B, to a final concentration of approximately 0.1-1 mg/mL. Centrifuge the sample to pellet any insoluble material.

-

LC Separation:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject 5-10 µL of the sample.

-

Run a linear gradient to separate the peptide from any impurities. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes. The flow rate is typically 0.2-0.4 mL/min for analytical columns.

-

-

MS Detection (MS1 Scan):

-

Operate the mass spectrometer in positive ESI mode.

-

Perform a full scan (e.g., m/z 200-2000) to detect the molecular ions ([M+H]⁺, [M+2H]²⁺, etc.) of the peptide. Compare the observed m/z values with the theoretical mass of the N-methylated peptide to confirm its identity.

-

-

MS/MS Fragmentation (MS2 Scan):

-

Set the instrument to perform data-dependent acquisition, where the most intense ions from the MS1 scan are automatically selected for fragmentation (e.g., via Collision-Induced Dissociation, CID).

-

Analyze the resulting fragment ions (b- and y-ions). The 14-Da mass shift corresponding to the methylation will be observed on fragments containing the N-methylated residue, confirming its location within the peptide sequence.

-

-

Data Analysis: Use appropriate software to process the chromatograms and mass spectra. Integrate the peak area of the target peptide in the total ion chromatogram (TIC) to assess its purity.

-

Table 3: Representative LC-MS Parameters for N-Methylated Peptide Analysis

| Parameter | Setting | Rationale |

| LC System | ||

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for peptide separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and aids in peak shaping. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for peptide elution. |

| Flow Rate | 0.3 mL/min | Typical for analytical scale separations. |

| Column Temperature | 40-60 °C | Elevated temperature can help coalesce multiple peaks arising from cis/trans conformers of the N-methyl amide bond into a single peak.[3] |

| MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes peptides. |

| MS1 Scan Range | m/z 200-2000 | Covers the expected mass range for most peptides. |

| MS2 Fragmentation | Collision-Induced Dissociation (CID) | Standard method for peptide fragmentation to yield sequence information. |

Enzymology: In Vitro Methyltransferase Assay

Measuring the activity of methyltransferase enzymes is crucial for studying their function and for screening potential inhibitors. A common method involves quantifying the universal reaction byproduct, S-adenosylhomocysteine (SAH).

Protocol: General In Vitro Methyltransferase (MTase) Luminescence Assay

-

Scope: This protocol provides a general workflow for measuring MTase activity by detecting the production of SAH using a commercial luminescence-based kit (e.g., MTase-Glo™).

-

Materials:

-

Purified methyltransferase enzyme

-

Peptide or protein substrate

-

S-adenosylmethionine (SAM)

-

MTase assay buffer

-

Commercial SAH detection kit (containing stop reagent, conversion enzymes, and detection reagent)

-

White, opaque multi-well plates (e.g., 384-well)

-

-

Procedure:

-

Reaction Setup:

-

In the wells of a multi-well plate, combine the MTase enzyme, the substrate, and the assay buffer. For inhibitor screening, add the test compound at this stage.

-

Include appropriate controls: a "no enzyme" control for background signal and a "no inhibitor" control for normalization.

-

-

Initiate Reaction: Start the enzymatic reaction by adding SAM to all wells. The final volume is typically 5-20 µL.

-

Enzymatic Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes) to allow for SAH production.[1]

-

SAH Detection:

-

Stop the reaction and begin the detection cascade by adding the kit's stop/conversion reagents. This step typically converts the produced SAH into ADP.

-

Incubate as per the manufacturer's instructions.

-

Add the final detection reagent, which uses the generated ADP to produce a luminescent signal (e.g., via a luciferase reaction).

-

-

Measurement: Read the luminescence on a plate reader. The light output is directly proportional to the amount of SAH produced and thus to the methyltransferase activity.

-

Data Analysis: Subtract the background signal ("no enzyme" control) from all readings. Plot the signal against enzyme or inhibitor concentration to determine enzyme activity or calculate IC50 values.

-

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes.

Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.

Caption: Workflow for the characterization of an N-methylated peptide by LC-MS/MS.

Caption: Histone methylation pathway leading to transcriptional repression.

Conclusion and Future Outlook

N-methylated amino acids are indispensable tools in modern drug discovery and fundamental biological research. The strategic N-methylation of peptides has proven to be a highly effective method for enhancing their pharmacokinetic profiles, leading to the development of more robust and orally available therapeutics.[9] Concurrently, the study of endogenous protein N-methylation continues to uncover new layers of cellular regulation, from epigenetic control of gene expression to the modulation of complex signaling networks.[13][15] As synthetic methodologies become more refined and our understanding of the "methylome" deepens, the targeted application of N-methylation will undoubtedly continue to drive innovation, paving the way for novel peptide-based drugs and a more profound comprehension of cellular physiology.

References

- 1. benchchem.com [benchchem.com]

- 2. N-terminal acetylation and methylation differentially affect the function of MYL9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. lifetein.com [lifetein.com]

- 5. benchchem.com [benchchem.com]

- 6. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scite.ai [scite.ai]

- 12. Past, present, and perspectives of protein N-terminal methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Item - INVESTIGATING THE PROTEIN ALPHA-N-TERMINAL METHYLTRANSFERASE 1 (NTMT1)-MEDIATED PATHWAYS - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 15. Histone methylation modifiers in cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histone methylation - Wikipedia [en.wikipedia.org]

- 17. academic.oup.com [academic.oup.com]

- 18. biomodal.com [biomodal.com]

- 19. benchchem.com [benchchem.com]

- 20. peptide.com [peptide.com]

- 21. benchchem.com [benchchem.com]

- 22. chempep.com [chempep.com]

- 23. merckmillipore.com [merckmillipore.com]

Spectroscopic Characterization of Boc-N-methyl-D-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Boc-N-methyl-D-alanine, an important N-methylated amino acid derivative crucial in peptide synthesis and drug design. Due to the limited availability of complete spectroscopic datasets for the D-enantiomer, this guide primarily utilizes data from its L-enantiomer, Boc-N-methyl-L-alanine. In achiral solvents and conditions, the spectroscopic properties of enantiomers are identical. This document offers a comprehensive summary of physical properties, spectroscopic data, and detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Data Presentation

The following tables summarize the key physical and spectroscopic properties of Boc-N-methyl-D-alanine and its L-enantiomer.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | (2R)-2-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid | Chem-Impex[1] |

| Synonyms | Boc-N-Me-D-Ala-OH, N-(tert-Butoxycarbonyl)-N-methyl-D-alanine | Chem-Impex[1] |

| CAS Number | 19914-38-6 | Chem-Impex[1] |

| Molecular Formula | C₉H₁₇NO₄ | Chem-Impex[1] |

| Molecular Weight | 203.24 g/mol | Biosynth |

| Melting Point | 78-87 °C | Chem-Impex[1] |

| Optical Rotation | [α]D²⁵ = +32 ± 2° (c=1.127 in MeOH) | Chem-Impex[1] |

| Appearance | White to off-white powder | TCI Chemicals |

Table 2: ¹H NMR Spectroscopic Data for Boc-N-methyl-L-alanine *

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.40 | s | 9H | C(CH₃)₃ (Boc group) |

| 1.35 | d, J=6.9 Hz | 3H | CH(CH₃) |

| 2.85 | s | 3H | N-CH₃ |

| 4.45 | m | 1H | CH(CH₃) |

| ~10-12 | br s | 1H | COOH |

**Data is for the L-enantiomer (Boc-N-methyl-L-alanine) and is expected to be identical for the D-enantiomer in an achiral solvent. Data is compiled and representative of typical values for Boc-protected amino acids.

Table 3: ¹³C NMR Spectroscopic Data for Boc-N-methyl-L-alanine *

| Chemical Shift (δ) ppm | Assignment |

| 18.6 | CH(C H₃) |

| 28.4 | C(C H₃)₃ (Boc group) |

| 30.9 | N-C H₃ |

| 56.5 | C H(CH₃) |

| 79.9 | C (CH₃)₃ (Boc group) |

| 155.1 | N-C =O (Boc carbamate) |

| 172.6 | C OOH |

**Data is for the L-enantiomer (Boc-N-methyl-L-alanine) and is expected to be identical for the D-enantiomer in an achiral solvent. Data is compiled and representative of typical values for Boc-protected amino acids.[2][3]

Table 4: IR Spectroscopic Data for Boc-N-methyl-L-alanine *

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch (carboxylic acid) |

| 2970-2930 | C-H stretch (aliphatic) |

| 1740-1700 | C=O stretch (carboxylic acid and carbamate) |

| 1520-1490 | N-H bend (amide II, if present as a rotamer) |

| 1450, 1370 | C-H bend (methyl, tert-butyl) |

| 1160-1140 | C-O stretch (carbamate) |

**Data is representative for Boc-protected amino acids and is expected to be very similar for both D and L enantiomers.[4]

Table 5: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Assignment |

| Electrospray (ESI) | Positive | 204.1230 | [M+H]⁺ |

| Electrospray (ESI) | Positive | 226.1049 | [M+Na]⁺ |

| Electrospray (ESI) | Negative | 202.1084 | [M-H]⁻ |

| Electron Impact (EI) | - | 146, 102, 57 | Key Fragments |

**Predicted values and common fragmentation patterns for a molecule of this structure.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of Boc-N-methyl-D-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of Boc-N-methyl-D-alanine.

¹H and ¹³C NMR Analysis Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of Boc-N-methyl-D-alanine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[5]

-

Transfer: Transfer the solution into a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[5]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[5]

-

-

Data Processing:

-

Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.[5]

-

-

Analysis:

-

Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[5]

-

Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the Boc-N-methyl-D-alanine structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid Boc-N-methyl-D-alanine powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction on the collected spectrum.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups (O-H, C-H, C=O, C-O, N-H).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

-

Sample Preparation: Prepare a dilute solution of Boc-N-methyl-D-alanine (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Set up the mass spectrometer with an ESI source.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-20 µL/min).[]

-

Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Analyze the fragmentation pattern to confirm the structure.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic characterization of Boc-N-methyl-D-alanine.

Caption: Workflow for NMR spectroscopic analysis.

Caption: Workflows for IR and MS analysis.

References

A Deep Dive into the Theoretical Conformational Analysis of Boc-N-methyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

N-methylation of amino acids is a critical modification in medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic properties of peptide-based therapeutics. The introduction of a methyl group on the amide nitrogen fundamentally alters the conformational landscape of the amino acid residue, thereby influencing the overall three-dimensional structure, biological activity, and proteolytic stability of the peptide. This in-depth technical guide explores the theoretical conformational analysis of N-tert-butoxycarbonyl-N-methyl-L-alanine (Boc-N-methyl-L-alanine), a key building block in the synthesis of modified peptides.

Core Concepts: The Impact of N-Methylation on Conformational Freedom

The conformational preferences of an amino acid residue are primarily dictated by the rotational freedom around the single bonds of the peptide backbone, defined by the dihedral angles phi (φ, C'-N-Cα-C'), psi (ψ, N-Cα-C'-N), and omega (ω, Cα-C'-N-Cα). N-methylation introduces two major steric and electronic effects that significantly constrain this rotational freedom:

-

Elimination of the Amide Hydrogen Bond Donor: The replacement of the amide proton with a methyl group removes the capacity for hydrogen bond donation. This modification disrupts the formation of canonical secondary structures like α-helices and β-sheets, which are stabilized by intramolecular hydrogen bonds.

-

Increased Steric Hindrance: The presence of the N-methyl group introduces significant steric bulk, which restricts the rotation around the φ and ψ dihedral angles. This leads to a more constrained set of allowed conformations in the Ramachandran plot compared to its non-methylated counterpart. The steric clash between the N-methyl group and the adjacent carbonyl oxygen and Cα substituents plays a crucial role in defining the accessible conformational space.

Theoretical Methodologies for Conformational Analysis

The conformational landscape of Boc-N-methyl-L-alanine can be explored through a variety of computational chemistry techniques. These methods aim to identify the low-energy conformations (conformers) and the energy barriers between them.

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally efficient and are well-suited for performing extensive conformational searches to explore a wide range of possible geometries.

Typical Experimental Protocol for a Molecular Mechanics Conformational Search:

-

Structure Building: The initial 3D structure of Boc-N-methyl-L-alanine is built using molecular modeling software.

-

Force Field Selection: An appropriate force field, such as AMBER, CHARMM, or OPLS, is chosen. The selection of the force field is critical as it contains the parameters that define the potential energy function.

-

Conformational Search Algorithm: A systematic or stochastic search algorithm is employed to generate a diverse set of conformers. Common methods include:

-

Systematic Search: The φ and ψ dihedral angles are rotated in discrete steps to generate a grid of starting conformations.

-

Monte Carlo (MC) Methods: Random changes are made to the molecular geometry, and the new conformation is accepted or rejected based on its energy.

-

-

Energy Minimization: Each generated conformation is subjected to energy minimization to locate the nearest local energy minimum on the potential energy surface.

-

Conformer Clustering and Analysis: The resulting minimized structures are clustered based on their geometry and energy to identify the unique low-energy conformers.

Quantum Mechanics (QM)

Quantum mechanics methods, such as ab initio and Density Functional Theory (DFT), provide a more accurate description of the electronic structure and, consequently, the molecular energy and geometry. While computationally more expensive than MM methods, QM calculations are essential for obtaining reliable relative energies of different conformers and for studying the electronic effects that influence conformational stability.

Typical Experimental Protocol for a DFT Conformational Analysis:

-

Initial Geometries: Low-energy conformers identified from a preliminary molecular mechanics search are used as starting points for QM calculations.

-

Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice of functional and basis set impacts the accuracy and computational cost of the calculations.

-

Geometry Optimization: The geometry of each conformer is optimized to find the stationary point on the potential energy surface.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative populations at a given temperature.

-

Solvent Effects: To model the behavior in solution, implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecules can be included in the QM calculations.

Conformational Preferences of Boc-N-methyl-L-alanine

Studies on N-methylated alanine peptides suggest a strong preference for a β-strand-like extended conformation. The steric hindrance imposed by the N-methyl group disfavors helical structures that are common for non-methylated alanine residues.

The key dihedral angles defining the conformation of Boc-N-methyl-L-alanine are:

-

ω₀ (Cα-C'-N-Cα): The urethane bond, which is expected to be predominantly in the trans conformation (around 180°).

-

φ (C'-N-Cα-C'): Rotation around the N-Cα bond.

-

ψ (N-Cα-C'-O): Rotation around the Cα-C' bond.

-

ω₁ (Boc-N-Cα-C'): The amide bond formed by the N-methyl group, which can exist in both cis and trans conformations. The energy barrier for rotation around this bond is significant.

The interplay between the steric bulk of the Boc group and the N-methyl group is expected to further restrict the accessible (φ, ψ) conformational space.

Quantitative Data from Analogous Systems

To provide a quantitative insight, the following table summarizes hypothetical low-energy conformers and their dihedral angles for Boc-N-methyl-L-alanine, based on the analysis of related N-methylated alanine derivatives. Note: This data is illustrative and should be confirmed by specific theoretical calculations for Boc-N-methyl-L-alanine.

| Conformer | ω₀ (°) | φ (°) | ψ (°) | ω₁ (°) | Relative Energy (kcal/mol) |

| I (trans) | 180 | -150 | 150 | 180 | 0.0 |

| II (trans) | 180 | -80 | 80 | 180 | 1.5 |